molecular formula C4H3BrClNO2S2 B2390903 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride CAS No. 2090710-30-6

2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride

Cat. No.: B2390903
CAS No.: 2090710-30-6
M. Wt: 276.55
InChI Key: LWMYESNUDKBXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C4H3BrClNO2S2 and a molecular weight of 276.56 g/mol It is a brominated thiazole derivative, characterized by the presence of both bromine and sulfonyl chloride functional groups

Preparation Methods

The synthesis of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride typically involves the bromination of 5-methyl-1,3-thiazole followed by sulfonylation. One common synthetic route includes the reaction of 5-methyl-1,3-thiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 2-position. . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners involved.

Scientific Research Applications

2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and sulfonyl chloride groups allows for various interactions at the molecular level, contributing to its overall activity .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClNO2S2/c1-2-3(11(6,8)9)7-4(5)10-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMYESNUDKBXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090710-30-6
Record name 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.